molecular formula C11H9BrN2O B13150960 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole

2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole

Cat. No.: B13150960
M. Wt: 265.11 g/mol
InChI Key: XUGOZYKZAJNOKH-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This brominated 1,3,4-oxadiazole derivative features a cyclopropyl substituent, which is a privileged structure in pharmaceutical agents known to influence metabolic stability and receptor binding. The 1,3,4-oxadiazole core is a well-established pharmacophore with a broad spectrum of reported pharmacological activities. Research into analogs of this scaffold has demonstrated potent anticancer properties , with mechanisms of action that may include the inhibition of crucial enzymes like thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Furthermore, 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown remarkable antibacterial and antifungal activities , particularly against strains like Staphylococcus aureus and Escherichia coli . The presence of the bromine atom on the phenyl ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, making this compound a valuable chemical intermediate for constructing more complex molecular libraries. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

2-(2-bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole

InChI

InChI=1S/C11H9BrN2O/c12-9-4-2-1-3-8(9)11-14-13-10(15-11)7-5-6-7/h1-4,7H,5-6H2

InChI Key

XUGOZYKZAJNOKH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Cyclodehydration of Acylhydrazides

  • Method Overview:
    The most common approach involves the cyclodehydration of 2-(2-bromophenyl)cyclopropanecarboxylic acid hydrazide derivatives using dehydrating agents such as phosphorus oxychloride (POCl3), concentrated sulfuric acid, or carbodiimide-based reagents. This reaction promotes intramolecular cyclization forming the 1,3,4-oxadiazole ring.

  • Typical Reaction Conditions:

    • Starting materials: 2-(2-bromophenyl)cyclopropanecarboxylic acid hydrazide
    • Dehydrating agents: POCl3, 1,1'-carbonyldiimidazole (CDI), or triphenylphosphine with carbon tetrachloride
    • Solvents: Acetonitrile, ethanol, or dry tetrahydrofuran (THF)
    • Temperature: 80–110 °C
    • Reaction time: 1–6 hours
  • Yields and Purity:
    Yields typically range from 60% to 85%, with high purity confirmed by NMR and elemental analysis.

  • Example:
    A five-step synthesis starting from 2-hydroxybenzoic acid, involving esterification, hydrazinolysis, acylation, protection of hydroxyl groups with bromomethylcyclopropane, and finally cyclization using triphenylphosphine and triethylamine yielded the target oxadiazole in good yield.

Oxidative Cyclization of Acylthiosemicarbazides

  • Method Overview:
    Oxidative cyclization of acylthiosemicarbazides using iodine or hypervalent iodine reagents (e.g., iodobenzene with Oxone) facilitates the formation of 1,3,4-oxadiazole rings via desulfurization and ring closure.

  • Reaction Conditions:

    • Reagents: Iodine or hypervalent iodine reagents
    • Base: Sodium hydroxide or potassium iodide as co-catalyst
    • Solvent: Ethanol or aqueous media
    • Temperature: Reflux or mild heating
  • Advantages:
    This method is regioselective and provides high yields of 2-amino-substituted oxadiazoles, adaptable for various substituents including bromophenyl groups.

  • Example:
    El-Sayed et al. reported synthesis of 5-substituted oxadiazoles by cyclization of acylthiosemicarbazides using iodine as oxidant, achieving yields around 62%.

One-Pot Direct Synthesis from Carboxylic Acids and Hydrazides

  • Method Overview:
    One-pot condensation of 2-(2-bromophenyl)cyclopropanecarboxylic acid with hydrazides using dehydrating agents such as Deoxo-Fluor or CDI enables rapid synthesis of 2,5-disubstituted oxadiazoles.

  • Reaction Conditions:

    • Equivalents: Carboxylic acid (1 equiv), hydrazide (2.2 equiv)
    • Reagents: Deoxo-Fluor, CDI, or phosphonium salts
    • Solvent: Dry THF or acetonitrile
    • Temperature: Room temperature to 100 °C
    • Reaction time: 1–3 hours
  • Benefits:
    This approach is efficient, avoids isolation of intermediates, and provides good to excellent yields.

  • Example:
    Kangani et al. demonstrated excellent yields of 1,3,4-oxadiazoles using Deoxo-Fluor reagent with carboxylic acids and hydrazides.

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages References
Cyclodehydration of Acylhydrazides 2-(2-Bromophenyl)cyclopropanecarboxylic acid hydrazide POCl3, CDI, triphenylphosphine + CCl4; 80–110 °C 60–85 Well-established, good yields
Oxidative Cyclization of Acylthiosemicarbazides Acylthiosemicarbazides Iodine, NaOH, KI; reflux in ethanol ~62 Regioselective, mild conditions
One-Pot Synthesis from Acids and Hydrazides 2-(2-Bromophenyl)cyclopropanecarboxylic acid + hydrazide Deoxo-Fluor, CDI; RT to 100 °C 70–90 Rapid, no isolation of intermediates
  • Mechanistic Insights:
    The cyclodehydration involves nucleophilic attack of the hydrazide nitrogen on the activated carboxyl group, followed by ring closure and elimination of water or other small molecules. Oxidative cyclization with iodine proceeds via desulfurization of thiosemicarbazides, enabling ring formation under mild oxidative conditions.

  • Substituent Effects:
    The presence of the 2-bromophenyl group influences electronic properties, facilitating cyclization and stabilizing the oxadiazole ring. The cyclopropyl group adds steric bulk and conformational rigidity, which can affect reactivity and biological activity.

  • Analytical Confirmation:
    Synthesized compounds are routinely characterized by ^1H and ^13C NMR spectroscopy, FT-IR (noting disappearance of NH stretching bands), LC-MS for molecular weight confirmation, and elemental analysis for purity.

  • Scalability and Industrial Relevance:
    While detailed industrial protocols are scarce, the described methods are amenable to scale-up. Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry can improve yields and reduce impurities. Continuous flow synthesis is a promising avenue for industrial production.

The preparation of 2-(2-bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole is effectively achieved via:

  • Cyclodehydration of corresponding hydrazides using dehydrating agents like POCl3 or carbodiimides.
  • Oxidative cyclization of acylthiosemicarbazides using iodine or hypervalent iodine reagents.
  • One-pot synthesis from carboxylic acids and hydrazides employing Deoxo-Fluor or CDI.

These methods provide good yields, regioselectivity, and are supported by extensive literature reports. Analytical data confirm the structure and purity of the final products, making these routes reliable for research and potential industrial application.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole (CAS 39959-43-8)

  • Structural Difference : Bromine at the meta position of the phenyl ring instead of ortho.
  • However, electronic effects (e.g., resonance withdrawal) could differ, altering reactivity .

2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole (CAS 883230-92-0)

  • Structural Difference : Contains both bromine (para) and fluorine (ortho) on the phenyl ring, with a methyl group at position 4.
  • The methyl group offers less steric hindrance than cyclopropyl, which may improve solubility but reduce metabolic stability .

Substituent Variations at Position 5

2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS 352330-84-8)

  • Structural Difference : Methyl substituent replaces cyclopropyl at position 5.
  • However, reduced hydrophobicity may diminish membrane permeability in biological systems .

2-(3,4-Dimethylphenyl)-5-tosyl-1,3,4-oxadiazole

  • Structural Difference : Tosyl (p-toluenesulfonyl) group at position 5 and dimethylphenyl at position 2.
  • Impact: The sulfonyl group enhances hydrogen-bonding capacity, improving interactions with polar residues in enzymes. This compound demonstrated potent antibacterial activity against Pseudomonas aeruginosa (MIC = 8 µg/mL), suggesting that bulky electron-withdrawing groups at position 5 may enhance antimicrobial efficacy .

Functional Group Replacements

2-(Bromomethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

  • Structural Difference : Bromomethyl group at position 2 and methoxyphenyl at position 5.
  • Impact : The bromomethyl group introduces a reactive site for nucleophilic substitution, enabling further derivatization. The methoxy group enhances electron density on the phenyl ring, which may alter π-π stacking interactions in materials science applications .

Key Research Findings

Antimicrobial Activity : Sulfonyl and tosyl groups at position 5 (e.g., 2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole) correlate with enhanced antibacterial potency, likely due to improved target binding .

Solubility : Methyl-substituted analogs exhibit higher aqueous solubility compared to cyclopropyl derivatives, as seen in the comparison of 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole (logP ~3.5) vs. the cyclopropyl analog (logP ~4.2) .

Biological Activity

2-(2-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole (CAS No. 675830-41-8) is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11_{11}H9_{9}BrN2_2O
  • Molecular Weight : 265.11 g/mol
  • Structure : The compound features a bromophenyl group and a cyclopropyl moiety attached to the oxadiazole ring.

Biological Activity Overview

Oxadiazole derivatives have been extensively studied for their pharmacological properties. Research indicates that compounds in this class exhibit a range of biological activities, including:

  • Anticancer
  • Antibacterial
  • Antifungal
  • Anti-inflammatory
  • Antiviral

Anticancer Activity

A study highlighted the anticancer potential of various oxadiazole derivatives, including this compound. The compound demonstrated significant inhibitory effects against several cancer cell lines with varying IC50_{50} values. For instance, derivatives showed moderate activity against human colon adenocarcinoma and breast cancer cell lines with IC50_{50} values around 92.4 µM .

Cell Line TypeIC50_{50} (µM)
Human Colon Adenocarcinoma92.4
Breast CancerModerate
Human Lung AdenocarcinomaModerate

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies indicated that it possesses moderate antibacterial activity against various bacterial strains. The effectiveness was quantified using EC50_{50} values, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainEC50_{50} (µg/mL)
Staphylococcus aureus35.24
Escherichia coli40.71

The biological activities of oxadiazole derivatives are often attributed to their ability to interact with specific molecular targets within cells. For example:

  • Histone Deacetylase (HDAC) : Inhibition of HDAC can lead to altered gene expression and induction of apoptosis in cancer cells.
  • Carbonic Anhydrase (CA) : Compounds targeting CA can disrupt pH regulation in tumors, enhancing therapeutic efficacy.

Case Studies and Research Findings

  • Synthesis and Evaluation : A comprehensive study synthesized various oxadiazole derivatives and evaluated their biological activities. The results indicated that modifications in the substituents significantly impacted the potency of these compounds against cancer cell lines .
  • In Vivo Studies : Further investigations into the in vivo efficacy of this compound are necessary to confirm its therapeutic potential and safety profile.
  • Comparative Analysis : Comparative studies with other known oxadiazole derivatives showed that this compound exhibits unique properties that could be advantageous in drug development .

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